2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of thiazol-urea derivatives were designed and synthesized based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib . The aim was to improve the druggability of target compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazol-4-yl group attached to a ureido group, which is further attached to a 3-chlorophenyl group . The compound also contains a cycloheptylacetamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies on similar thiazol-urea derivatives have been reported . These compounds have been synthesized from commercially available 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol .Scientific Research Applications
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
This compound has been identified as an inhibitor of VEGFR2, which plays a significant role in angiogenesis, the process of new blood vessel formation. Inhibition of VEGFR2 is a promising strategy for the treatment of cancers, as it can potentially prevent tumors from developing their own blood supply, thereby inhibiting their growth .
Anti-Cancer Research
Due to its role in VEGFR2 inhibition, this compound is being studied for its potential use in anti-cancer therapies. It could be used to develop drugs that target various forms of cancer, particularly those that are highly dependent on angiogenesis .
Drug Development
The compound’s molecular structure allows for modifications that could lead to the development of new drugs with improved efficacy and reduced side effects. Its core structure could serve as a scaffold for designing drugs targeting a range of diseases.
Pharmacokinetics
Research into the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion (ADME), is crucial. Understanding these properties will help in optimizing dosing regimens and predicting drug interactions.
Molecular Biology Studies
The compound can be used in molecular biology studies to understand the interaction between small molecules and proteins. This can provide insights into the mechanisms of action of drugs and the basis of drug resistance.
Biochemical Assays
It can be utilized in biochemical assays to measure the activity of enzymes, receptors, and other proteins. Such assays are essential in the drug discovery process to identify active compounds and determine their potency .
Chemical Biology
Synthetic Chemistry
The compound is of interest in synthetic chemistry for the development of new synthetic routes and methodologies. This can lead to the discovery of more efficient and cost-effective ways to produce therapeutically relevant molecules.
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-13-6-5-9-15(10-13)22-18(26)24-19-23-16(12-27-19)11-17(25)21-14-7-3-1-2-4-8-14/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJNGFJEFWYSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cycloheptylacetamide |
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